

Vadilex (Ifenprodil) Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Vadilex

Cat. No.: B1218322

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Introduction

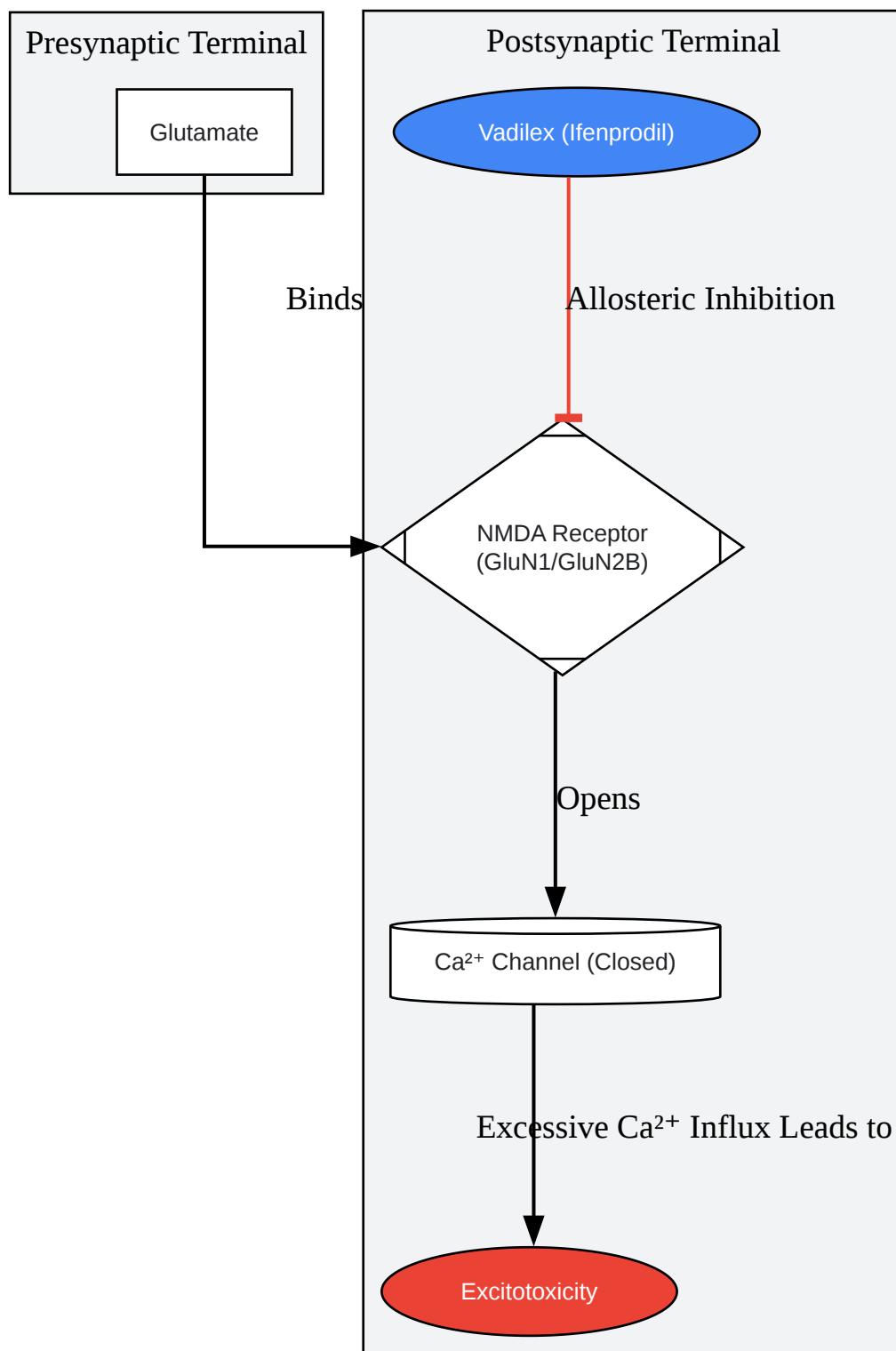
Vadilex, with the active ingredient Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.^{[1][2]} This subunit specificity makes Ifenprodil a critical pharmacological tool for investigating the roles of GluN2B-containing NMDA receptors in various physiological and pathological states. Overactivation of NMDA receptors leads to excessive calcium influx, resulting in excitotoxicity and neuronal cell death, a key process in several neurodegenerative diseases.^[2] Ifenprodil's selective blockade of GluN2B-containing NMDA receptors offers a neuroprotective effect against this excitotoxicity.^[2] Beyond its neuroprotective properties, Ifenprodil is also under investigation for its potential immunomodulatory and anti-inflammatory effects.^[3]

These application notes provide a comprehensive guide to utilizing Ifenprodil in preclinical studies, offering detailed protocols for key *in vitro* and *in vivo* experiments, along with a summary of relevant quantitative data to inform experimental design.

Mechanism of Action

Ifenprodil functions as an allosteric modulator of the NMDA receptor. It binds to a unique site at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.^{[1][3]} This binding does not compete with the glutamate or glycine agonist binding sites but instead induces a conformational change in the receptor that reduces the probability of the ion channel

opening. This leads to a decrease in calcium (Ca^{2+}) influx into the neuron, thereby mitigating the downstream effects of excessive glutamate stimulation, such as excitotoxicity.[1][2]



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Figure 1: Simplified signaling pathway of **Vadilex** (Ifenprodil) at the NMDA receptor.

Data Presentation

In Vitro Potency of Ifenprodil

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ifenprodil from various in vitro studies. These values are crucial for determining the appropriate concentration range for cell-based assays.

| Cell Type/System | Assay | IC50 Value | Reference(s) |
|--|---------------------------------|---|--------------|
| Xenopus oocytes expressing human NR1a/NR2B receptors | Electrophysiology (Patch-Clamp) | 0.34 μ M | [1] |
| Xenopus oocytes expressing human NR1a/NR2A receptors | Electrophysiology (Patch-Clamp) | 146 μ M | [1] |
| Cultured rat cortical neurons | Electrophysiology (Patch-Clamp) | High-affinity component: 0.21 μ M Low-affinity component: 58 μ M | |
| Chicken embryo forebrain cultures | Calcium Influx Assay | 100 \pm 40 nM | [4] |
| Recombinant human NR1a/NR2B receptors | [3H]Ifenprodil Binding | KD: 33.5 nM | |
| Native rat brain membranes | [3H]Ifenprodil Binding | KD: 24.8 nM | |

In Vivo Dosages of Ifenprodil in Rodent Models

This table provides a summary of effective dosages of Ifenprodil used in various preclinical animal models. These dosages can serve as a starting point for designing in vivo efficacy studies.

| Animal Model | Species/Strain | Route of Administration | Dosage | Therapeutic Effect | Reference(s) |
|--|------------------|-----------------------------|-----------------|---|--------------|
| Focal Cerebral Ischemia (MCAo) | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 10 mg/kg | Neuroprotection | [5] |
| Focal Cerebral Ischemia (MCAo) | Cat | Intravenous (i.v.) infusion | 0.3-3 mg/kg | Dose-dependent reduction in infarct volume | [6] |
| Focal Cerebral Ischemia (MCAo) | Rat | Intravenous (i.v.) infusion | 10 µg/kg/minute | Reduction in brain edema and infarct volume | [6] |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Rapid antidepressant-like effects | [7] |
| Forced Swim Test | Mouse | Not specified | 10 mg/kg | Enhanced antidepressant-like effect of other NMDA antagonists | [8] |
| Subarachnoid Hemorrhage | Rat | Not specified | Not specified | Improved long-term neurologic deficits | [8] |

Experimental Protocols

In Vitro Protocol: Neuroprotection Against Excitotoxicity in Primary Neuronal Cultures

This protocol details a common method to assess the neuroprotective effects of Ifenprodil against glutamate-induced excitotoxicity in primary neuronal cultures.

1. Primary Neuron Culture:

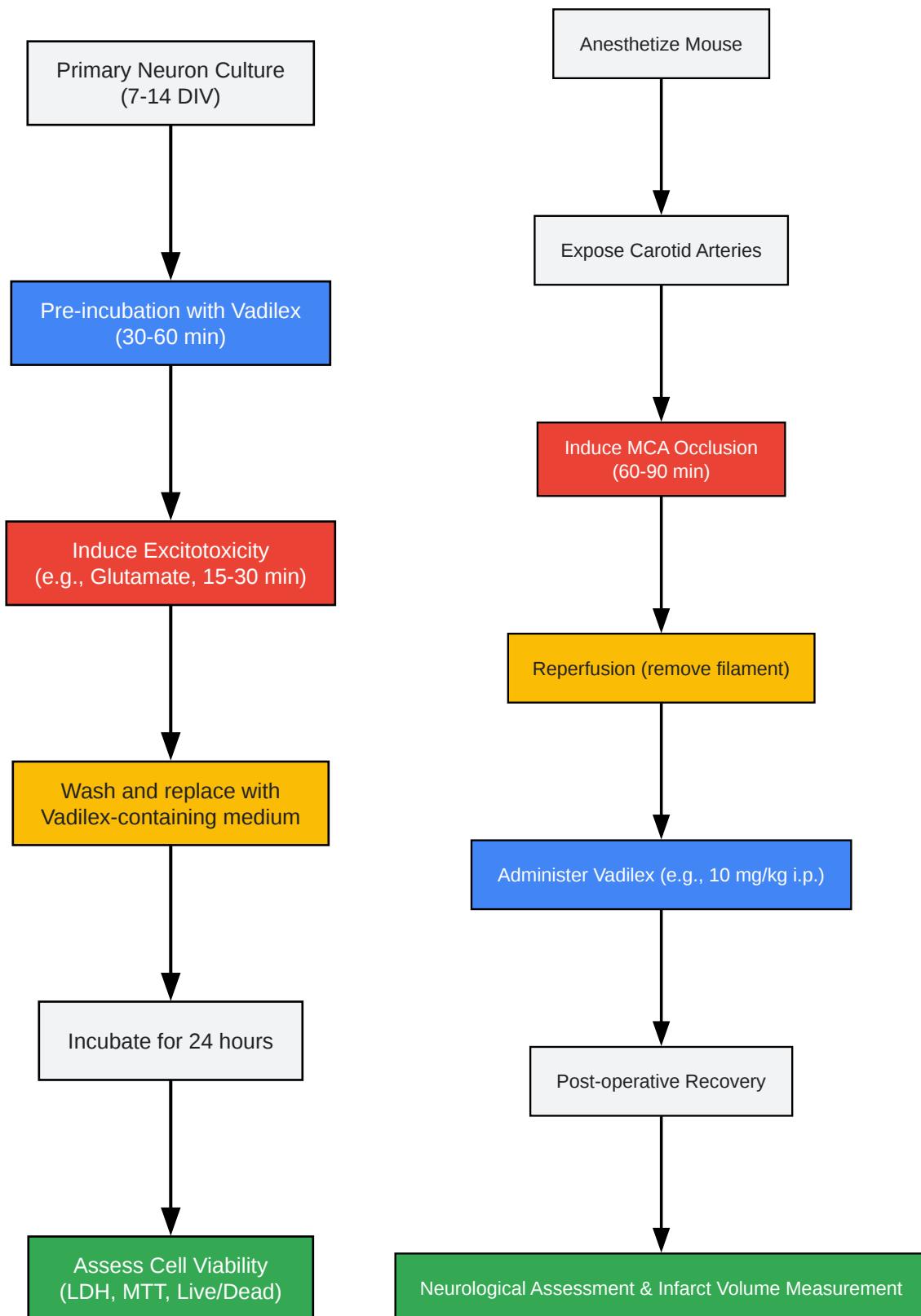
- Isolate cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.
- Plate dissociated neurons on poly-D-lysine coated plates or coverslips in appropriate neuronal culture medium.
- Maintain cultures for 7-14 days in vitro (DIV) to allow for maturation and synapse formation.

2. Induction of Excitotoxicity and Ifenprodil Treatment:

- Prepare working solutions of L-glutamate or NMDA (e.g., 50-100 μ M) and Ifenprodil (e.g., 0.1, 1, 10 μ M) in pre-warmed culture medium.
- Pre-incubate the neuronal cultures with Ifenprodil-containing medium for 30-60 minutes.
- Induce excitotoxicity by adding the L-glutamate or NMDA solution to the cultures for a defined period (e.g., 15-30 minutes).
- After the excitotoxic insult, wash the cells with fresh medium and replace with Ifenprodil-containing medium for a further 24 hours.

3. Assessment of Cell Viability:

- Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.^[9]
- MTT Assay: Quantify the metabolic activity of viable cells by measuring the reduction of MTT to formazan.
- Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) to visualize and quantify cell viability.

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